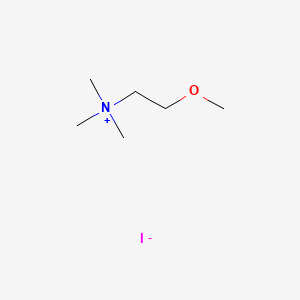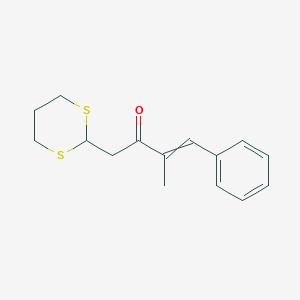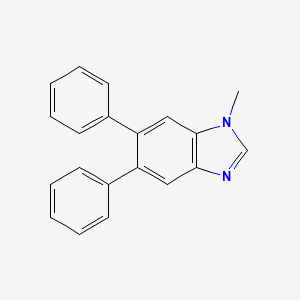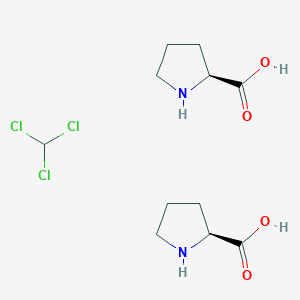
L-Proline--trichloromethane (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-Proline–trichloromethane (2/1) typically involves the reaction of L-proline with trichloromethane under controlled conditions. One common method involves dissolving L-proline in an appropriate solvent, such as anhydrous tetrahydrofuran or dichloromethane, and then adding trichloromethane to the solution. The reaction is carried out at a specific temperature, usually between 10°C and 40°C, and may require the presence of a catalyst or an acid-binding agent to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of L-Proline–trichloromethane (2/1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction parameters are essential to achieve consistent quality in industrial production.
Chemical Reactions Analysis
Types of Reactions
L-Proline–trichloromethane (2/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of L-Proline–trichloromethane (2/1) include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from the reactions of L-Proline–trichloromethane (2/1) depend on the specific reaction and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
L-Proline–trichloromethane (2/1) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of L-Proline–trichloromethane (2/1) involves its interaction with specific molecular targets and pathways. For example, in biological systems, L-proline can modulate the activity of enzymes and receptors, such as the NMDA receptor, by binding to specific sites and altering their function . The compound’s effects are mediated through a combination of hydride and proton transfer mechanisms, which are essential for its catalytic activity .
Comparison with Similar Compounds
L-Proline–trichloromethane (2/1) can be compared with other similar compounds, such as:
L-Proline: A naturally occurring amino acid with similar catalytic properties but without the solvent component.
Trichloromethane: A common solvent used in organic chemistry, but without the amino acid component.
L-Prolinamide: A derivative of L-proline with different reactivity and applications.
The uniqueness of L-Proline–trichloromethane (2/1) lies in its combination of the properties of both L-proline and trichloromethane, making it a versatile compound with diverse applications in scientific research and industry.
Properties
CAS No. |
924311-83-1 |
|---|---|
Molecular Formula |
C11H19Cl3N2O4 |
Molecular Weight |
349.6 g/mol |
IUPAC Name |
chloroform;(2S)-pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/2C5H9NO2.CHCl3/c2*7-5(8)4-2-1-3-6-4;2-1(3)4/h2*4,6H,1-3H2,(H,7,8);1H/t2*4-;/m00./s1 |
InChI Key |
AYHYBHTUTVIABX-SCGRZTRASA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)O.C1C[C@H](NC1)C(=O)O.C(Cl)(Cl)Cl |
Canonical SMILES |
C1CC(NC1)C(=O)O.C1CC(NC1)C(=O)O.C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


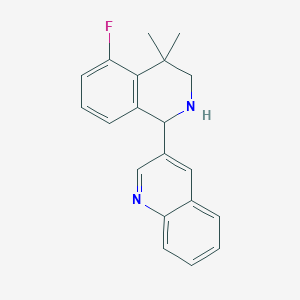
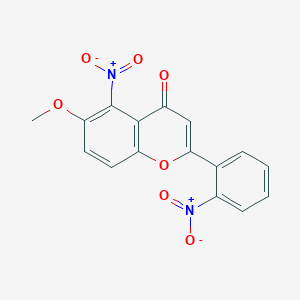
![[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B14178230.png)
![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
![3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid](/img/structure/B14178243.png)

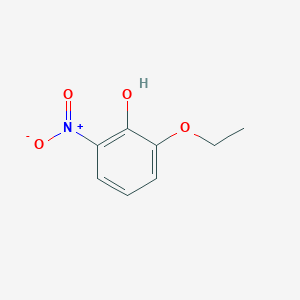
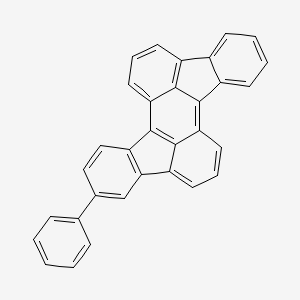
![N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine](/img/structure/B14178259.png)
